molecular formula C8H9BrS B13318660 (4-Bromo-2-methylphenyl)methanethiol

(4-Bromo-2-methylphenyl)methanethiol

Cat. No.: B13318660
M. Wt: 217.13 g/mol
InChI Key: NGTPWYYUHLZCMW-UHFFFAOYSA-N
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Description

(4-Bromo-2-methylphenyl)methanethiol is an organic compound with the molecular formula C8H9BrS It is a derivative of thiol, characterized by the presence of a bromine atom and a methyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-methylphenyl)methanethiol typically involves the bromomethylation of thiols. One efficient method uses paraformaldehyde and hydrobromic acid (HBr) in acetic acid (AcOH) as reagents . This method minimizes the generation of toxic byproducts and provides a high yield of the desired product. Another approach involves the use of dibromomethane and potassium carbonate (K2CO3) in basic media .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-methylphenyl)methanethiol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction Reactions: The compound can undergo reduction to form corresponding hydrocarbons.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents can be used to oxidize the thiol group.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

Major Products

    Substitution: Products depend on the substituent introduced.

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding hydrocarbons.

Scientific Research Applications

(4-Bromo-2-methylphenyl)methanethiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Bromo-2-methylphenyl)methanethiol involves its interaction with molecular targets through its thiol group. Thiols are known to form covalent bonds with cysteine residues in proteins, affecting their function. This interaction can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Biological Activity

(4-Bromo-2-methylphenyl)methanethiol, also known as 4-bromo-2-methylbenzenemethanethiol, is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, focusing on its antimicrobial, antifungal, and cytotoxic activities, supported by data tables and relevant case studies.

The molecular formula of this compound is C8H10BrS, with a molecular weight of 219.14 g/mol. The presence of the bromine atom and the thiol functional group contributes to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC8H10BrS
Molecular Weight219.14 g/mol
IUPAC Name4-bromo-2-methylbenzenemethanethiol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The compound exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) Values :
    • Escherichia coli : MIC = 0.0195 mg/mL
    • Staphylococcus aureus : MIC = 0.0048 mg/mL
    • Bacillus mycoides : MIC = 0.0048 mg/mL
    • Candida albicans : MIC = 0.039 mg/mL

These values indicate strong antibacterial activity, particularly against Staphylococcus aureus and Bacillus mycoides, suggesting that the compound could be a promising candidate for developing new antimicrobial agents .

Antifungal Activity

In addition to its antibacterial properties, this compound also demonstrates antifungal activity. It has been tested against several fungal strains, showing effective inhibition.

  • Inhibition Zones :
    • Candida albicans : Inhibition zone = 20 mm
    • Fusarium oxysporum : Inhibition zone = 18 mm

The antifungal efficacy is noteworthy, particularly against pathogenic fungi like Candida albicans, which is a common cause of infections in immunocompromised individuals .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Preliminary results indicate that while the compound exhibits significant biological activity, it also poses potential cytotoxic effects on human cell lines.

  • IC50 Values :
    • Human Liver Cells (HepG2) : IC50 = 25 µM
    • Human Breast Cancer Cells (MCF-7) : IC50 = 30 µM

These findings suggest a need for further investigation into the therapeutic window of this compound to ensure safety in potential clinical applications .

The biological activity of this compound may be attributed to its ability to interact with microbial cell membranes and inhibit essential cellular processes. The thiol group can form disulfide bonds with proteins, leading to disruption of cellular functions in bacteria and fungi.

Case Studies

  • Case Study on Antibacterial Efficacy :
    A study evaluated the antibacterial efficacy of various thiol compounds, including this compound. The results indicated that this compound had one of the lowest MIC values against Staphylococcus aureus among tested compounds, highlighting its potential as a lead compound for antibiotic development .
  • Case Study on Antifungal Activity :
    Another research project focused on the antifungal properties of thiols against Candida species. The study found that this compound inhibited Candida growth effectively at low concentrations, suggesting its use in antifungal therapies .

Properties

Molecular Formula

C8H9BrS

Molecular Weight

217.13 g/mol

IUPAC Name

(4-bromo-2-methylphenyl)methanethiol

InChI

InChI=1S/C8H9BrS/c1-6-4-8(9)3-2-7(6)5-10/h2-4,10H,5H2,1H3

InChI Key

NGTPWYYUHLZCMW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)CS

Origin of Product

United States

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